Ponceau SS

Übersicht

Beschreibung

Ponceau SS is a synthetic dye belonging to the azo dye family. It is commonly used in the textile, food, and pharmaceutical industries as a coloring agent. The dye is also utilized in medical research to study biological processes and in environmental research to monitor pollution levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ponceau SS typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include maintaining a low temperature to control the diazotization process and using acidic conditions to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The final product is purified through filtration and drying processes to obtain the dye in its disodium salt form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced under specific conditions, often using reducing agents like sodium dithionite.

Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium dithionite is frequently used as a reducing agent.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Protein Visualization and Quantification

Western Blotting

Ponceau S is commonly employed in Western blotting as a reversible stain that allows for the detection of protein bands on membranes such as nitrocellulose and Polyvinylidene fluoride (PVDF). The dye binds to positively charged amino groups in proteins, producing reddish-pink bands against a clear background. This method is particularly advantageous because it does not interfere with subsequent immunodetection steps, making it a reliable option for visualizing protein transfer efficiency .

Case Study: Alternative Loading Control

A study by Romero-Calvo et al. (2010) demonstrated that Ponceau S could serve as an alternative to traditional housekeeping proteins (e.g., β-actin) for loading controls in Western blots. The authors found that Ponceau S staining provided more consistent results across different experiments, offering a lower-cost and faster alternative for quantifying protein expression levels .

Dot Blot Assay

A modified dot blot assay utilizing Ponceau S has been shown to provide accurate protein quantification from tissue lysates. This method offers a linear standard curve ranging from 0.25 to 12 µg/µL, significantly improving upon traditional assays like the Bicinchoninic Acid (BCA) assay, which often underestimates protein concentrations .

Measurement of Total Protein

Ponceau S has been applied to measure total protein concentrations in urine samples, as documented by Meola et al. (1977). This method involves adsorbing proteins onto cellulose powder followed by staining with Ponceau S. The results indicated that this technique was more sensitive and less prone to interference from drugs compared to traditional methods like biuret and turbidimetric assays .

Collagen Studies

Recent research has explored the interaction between Ponceau S and collagen fibers. A study demonstrated that binding of Ponceau S to collagen resulted in increased crystallinity and stabilization of the collagen matrix, suggesting potential applications in tissue engineering and biomaterials . The findings indicated that the dye could enhance the mechanical properties of collagen-based materials by influencing their molecular orientation.

Environmental Applications

Ponceau S has also found utility in environmental science, particularly in studies focusing on dye removal from wastewater. Research indicates that chemical chlorination processes can effectively decolorize Ponceau S dye, offering insights into its potential for environmental remediation applications .

Summary of Applications

Wirkmechanismus

The mechanism of action of Ponceau SS involves its interaction with specific molecular targets. In biological systems, the dye binds to cellular components, allowing for visualization under a microscope. The pathways involved include the binding of the dye to proteins and nucleic acids, which facilitates the staining process .

Vergleich Mit ähnlichen Verbindungen

C.I. Acid Red 1: Another azo dye with similar applications but different molecular structure.

D&C Red No. 33: Used in cosmetics and pharmaceuticals, with distinct chemical properties.

C.I. Acid Red 87: Commonly used in textile dyeing and as a biological stain.

Uniqueness: Ponceau SS is unique due to its specific molecular structure, which provides distinct chromophoric properties. This makes it particularly suitable for applications requiring precise colorimetric analysis and staining .

Biologische Aktivität

Ponceau S, a synthetic azo dye, is primarily used as a staining agent in various biological and biochemical applications. Its biological activity is characterized by its ability to interact with proteins and its potential effects on living organisms. This article explores the biological activity of Ponceau S, including its applications in protein quantification, its behavior in biological systems, and relevant case studies.

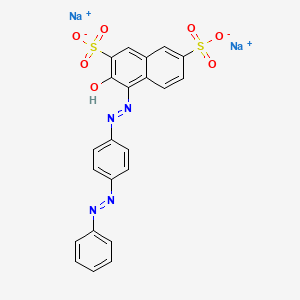

- Chemical Formula : CHNOS

- Molar Mass : 672.63 g·mol

Ponceau S is known for its vivid reddish hue, which results from its molecular structure that allows it to absorb light in specific wavelengths.

Applications in Biochemistry

Ponceau S is widely utilized in laboratory settings for protein detection and quantification. Its key applications include:

- Western Blotting : Ponceau S serves as a reversible stain for protein bands on membranes such as nitrocellulose and PVDF. It allows researchers to visualize protein transfer before antibody detection without interfering with subsequent immunological assays .

- Protein Quantification : A study demonstrated that Ponceau S staining can be a reliable method for quantifying proteins in biological samples. The Ponceau S-based dot-blot assay showed improved reliability over traditional methods like the Bicinchoninic Acid (BCA) assay, particularly for tissue-derived samples .

- Alternative to Housekeeping Proteins : Ponceau S has been proposed as a superior alternative to housekeeping proteins (e.g., β-actin) for normalizing protein levels due to its consistent staining across different samples, thus enhancing the accuracy of protein quantification .

Biological Effects and Toxicology

Research into the biological effects of Ponceau S indicates potential concerns regarding its safety:

- Neurobehavioral Effects : A comprehensive review highlighted the need for further studies on the neurobehavioral impacts of food dyes, including Ponceau S, particularly in children. While some studies suggest a correlation between food dye intake and behavioral changes, definitive conclusions remain elusive due to limited data .

- Metabolism and Toxicokinetics : Limited information exists on the pharmacokinetics of Ponceau S. Current understanding suggests that azo dyes are reduced in the gastrointestinal tract by bacterial enzymes, leading to metabolites that may be absorbed into systemic circulation . Further research is needed to elucidate the metabolic pathways and potential health risks associated with chronic exposure.

Case Studies

Several studies have investigated the properties and applications of Ponceau S:

- Protein Detection Methodology :

- Urinary Protein Measurement :

- Decolorization Studies :

Eigenschaften

IUPAC Name |

disodium;3-hydroxy-4-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O7S2.2Na/c27-22-20(35(31,32)33)13-14-12-18(34(28,29)30)10-11-19(14)21(22)26-25-17-8-6-16(7-9-17)24-23-15-4-2-1-3-5-15;;/h1-13,27H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGHROMBRLEXLZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064147 | |

| Record name | C.I. Acid Red 150 disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6226-78-4 | |

| Record name | C.I. 27190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006226784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 150 disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-hydroxy-4-(4-phenylazo)phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.